ARCA Cap Analog

説明

BenchChem offers high-quality ARCA Cap Analog suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ARCA Cap Analog including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C22H31N10O18P3 |

|---|---|

分子量 |

816.5 g/mol |

IUPAC名 |

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C22H31N10O18P3/c1-30-6-32(16-10(30)18(37)29-22(24)27-16)20-13(35)14(44-2)8(48-20)4-46-52(40,41)50-53(42,43)49-51(38,39)45-3-7-11(33)12(34)19(47-7)31-5-25-9-15(31)26-21(23)28-17(9)36/h5-8,11-14,19-20,33-35H,3-4H2,1-2H3,(H8-,23,24,26,27,28,29,36,37,38,39,40,41,42,43)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |

InChIキー |

AIRSQUYUYJSIIM-XPWFQUROSA-N |

異性体SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)OC)O |

正規SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)OC)O |

製品の起源 |

United States |

The Core Function of Anti-Reverse Cap Analogs (ARCAs): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of mRNA-based therapeutics and research, the efficiency and fidelity of protein expression from synthetic mRNA are paramount. The 5' cap structure is a critical determinant of mRNA translatability and stability. Standard in vitro transcription methods often lead to a significant portion of mRNA transcripts with a "reverse" cap orientation, rendering them translationally inactive. Anti-Reverse Cap Analogs (ARCAs) have emerged as a pivotal technology to overcome this limitation, ensuring the correct orientation of the 5' cap and thereby significantly enhancing protein yield. This guide provides a comprehensive technical overview of the core function of ARCAs, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The Problem of Cap Orientation in In Vitro Transcription

During standard in vitro transcription (IVT), a cap analog such as m7GpppG is included in the reaction mixture to be incorporated at the 5' end of the mRNA transcript. However, the RNA polymerase can initiate transcription from the 3'-OH group of either the 7-methylguanosine (B147621) (m7G) or the guanosine (B1672433) (G) nucleotide of the cap analog. This results in two possible orientations for the incorporated cap:

-

Correct ("Forward") Orientation: m7GpppG-RNA. The 7-methylguanosine is at the 5' terminus, which is recognized by the cap-binding protein eIF4E, a key factor in the initiation of translation.

-

Incorrect ("Reverse") Orientation: Gpppm7G-RNA. The unmodified guanosine is at the 5' terminus. This structure is not efficiently recognized by eIF4E, leading to a translationally incompetent mRNA molecule.[1]

This indiscriminate incorporation typically results in a population of synthetic mRNA where 30-50% of the transcripts are incorrectly capped and thus, do not contribute to protein production.[1] This inherent inefficiency limits the therapeutic potential and experimental reliability of in vitro transcribed mRNA.

The ARCA Solution: Mechanism of Action

Anti-Reverse Cap Analogs are chemically modified dinucleotides designed to ensure the exclusive incorporation of the cap in the correct, translationally active orientation. The most common modification is the methylation of the 3'-hydroxyl group of the 7-methylguanosine to a 3'-O-methyl group (m7,3'-O GpppG).[2]

This 3'-O-methylation blocks the ability of RNA polymerase to initiate transcription from the 7-methylguanosine nucleotide, as there is no available 3'-OH group to form a phosphodiester bond with the first transcribed nucleotide. Consequently, transcription can only initiate from the 3'-OH group of the unmodified guanosine, forcing the cap analog to be incorporated in the correct forward orientation.[3] This ensures that virtually 100% of the capped mRNA transcripts are translationally active.

Quantitative Impact of ARCA on mRNA Function

The use of ARCAs has a demonstrably positive impact on several key aspects of mRNA function, including translation efficiency, stability, and immunogenicity.

Translation Efficiency

The primary advantage of using ARCAs is the significant enhancement of protein expression from the synthetic mRNA. By eliminating the population of reverse-capped, untranslatable transcripts, ARCAs lead to a higher yield of functional protein per unit of mRNA.

| Cap Analog Type | Relative Translation Efficiency (vs. Standard Cap) | Experimental System | Reference |

| Standard Cap (m7GpppG) | 1.0 | Rabbit Reticulocyte Lysate, Cultured Cells | [2][4] |

| ARCA (m7,3'-OGpppG) | 1.1 - 2.6 | Rabbit Reticulocyte Lysate, Cultured Cells | [2] |

| Modified ARCA Analogs | Up to 1.72 | Rabbit Reticulocyte Lysate | [4] |

mRNA Stability

The 5' cap structure plays a crucial role in protecting mRNA from degradation by 5' exonucleases. While the primary mechanism of ARCA is to ensure correct orientation, some studies suggest that ARCA-capped mRNAs can exhibit enhanced stability in cellular environments. This increased half-life allows for a prolonged period of protein translation from a single mRNA molecule.[5] Furthermore, modifications to the phosphate (B84403) backbone of ARCA, such as phosphorothioate (B77711) substitutions, can confer resistance to decapping enzymes like Dcp1/Dcp2 and DcpS, further increasing mRNA stability.[1][6]

| Cap Analog | Remaining mRNA after 48h in HEK293 cells (%) |

| m7GpppG | ~20% |

| ARCA (m27,3´-OGpppG) | ~30% |

| bn2m27,2´-OGpppG (Modified ARCA) | ~45% |

Data adapted from a study on modified ARCA analogs, showing improved stability over standard ARCA and m7GpppG.[4]

Reduced Immunogenicity

In vitro transcribed mRNA can trigger an innate immune response, in part due to the presence of uncapped 5'-triphosphate RNA and dsRNA contaminants. By increasing the efficiency of capping, ARCAs reduce the amount of uncapped RNA, which can lead to a lower immunogenic profile.[7] Furthermore, the 3'-O-methylation in ARCA can weaken the binding of innate immune sensors like IFIT1, making the mRNA less susceptible to translational inhibition by the immune system.[8]

Experimental Protocols

In Vitro Transcription with ARCA

This protocol describes the synthesis of ARCA-capped mRNA using T7 RNA polymerase.

Materials:

-

Linearized plasmid DNA or PCR product with a T7 promoter (0.5-1.0 µg)

-

Nuclease-free water

-

10x Transcription Buffer

-

ARCA solution (e.g., 30 mM)

-

ATP, CTP, UTP solutions (e.g., 75 mM each)

-

GTP solution (e.g., 15 mM)

-

T7 RNA Polymerase Mix

-

DNase I (RNase-free)

Procedure:

-

Thaw all reaction components on ice.

-

Assemble the transcription reaction at room temperature in the following order:

-

Nuclease-free water to a final volume of 20 µL

-

10x Transcription Buffer (2 µL)

-

ARCA (e.g., 1.33 µL of 30 mM solution for a final concentration of 2 mM)

-

ATP, CTP, UTP (e.g., 2 µL of a 7.5 mM mix of each)

-

GTP (e.g., 1 µL of a 1.5 mM solution for a final concentration of 0.075 mM)

-

Linearized DNA template (X µL, for 0.5-1.0 µg)

-

T7 RNA Polymerase Mix (2 µL)

-

-

Mix gently by pipetting and incubate at 37°C for 30 minutes to 2 hours.

-

To remove the DNA template, add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes.

Note: The optimal ratio of ARCA to GTP is crucial for high capping efficiency and is typically recommended to be between 4:1 and 10:1.[7]

Purification of ARCA-Capped mRNA

Purification is necessary to remove unincorporated nucleotides, enzymes, and the DNA template.

Materials:

-

LiCl solution (e.g., 7.5 M)

-

Nuclease-free water

-

70% Ethanol (ice-cold)

-

Microcentrifuge

Procedure (LiCl Precipitation):

-

Add nuclease-free water to the 20 µL transcription reaction to a final volume of 50 µL.

-

Add 25 µL of LiCl solution, mix thoroughly, and incubate at -20°C for at least 30 minutes.

-

Centrifuge at top speed (e.g., >12,000 x g) at 4°C for 15 minutes to pellet the RNA.

-

Carefully discard the supernatant.

-

Wash the pellet with 500 µL of ice-cold 70% ethanol.

-

Centrifuge at top speed at 4°C for 5 minutes.

-

Carefully discard the supernatant and air-dry the pellet for 5-10 minutes.

-

Resuspend the purified mRNA in an appropriate volume of nuclease-free water.

Alternative Purification: Spin column-based kits are also highly effective for purifying in vitro transcribed RNA.[9]

In Vitro Translation Efficiency Assay using Rabbit Reticulocyte Lysate

This assay assesses the translational activity of the synthesized ARCA-capped mRNA.

Materials:

-

Nuclease-treated Rabbit Reticulocyte Lysate

-

Amino Acid Mixture (minus leucine (B10760876) or methionine, depending on the radiolabel to be used)

-

Radiolabeled Amino Acid (e.g., [³⁵S]-Methionine)

-

Purified ARCA-capped mRNA (and a standard-capped control mRNA)

-

Nuclease-free water

Procedure:

-

Thaw the rabbit reticulocyte lysate on ice.

-

In a microcentrifuge tube on ice, combine:

-

Rabbit Reticulocyte Lysate (e.g., 17.5 µL)

-

Amino Acid Mixture (minus Met) (e.g., 0.5 µL)

-

[³⁵S]-Methionine (e.g., 2 µL)

-

mRNA (e.g., 1 µL of a 50-200 ng/µL solution)

-

Nuclease-free water to a final volume of 25 µL

-

-

Incubate the reaction at 30°C for 60-90 minutes.

-

Stop the reaction by placing the tubes on ice.

-

Analyze the protein products by SDS-PAGE and autoradiography. The intensity of the protein band corresponds to the translational efficiency of the mRNA.

In Vitro Translation Efficiency Assay using Luciferase Reporter mRNA in Cultured Cells

This is a common method to quantify the translational output in a cellular context.

Materials:

-

Purified ARCA-capped luciferase mRNA

-

Mammalian cell line (e.g., HEK293, HeLa)

-

Cell culture medium

-

Transfection reagent (e.g., lipid-based)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

-

Prepare the mRNA-transfection reagent complexes according to the manufacturer's protocol.

-

Add the complexes to the cells and incubate for a specified period (e.g., 4-24 hours).

-

Lyse the cells using a lysis buffer compatible with the luciferase assay system.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer. The light output is directly proportional to the amount of translated luciferase protein.[3][10]

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

Anti-Reverse Cap Analogs are an indispensable tool in the synthesis of functional mRNA for research, therapeutic, and vaccine applications. By ensuring the correct 5' cap orientation, ARCAs significantly increase the translational efficiency of in vitro transcribed mRNA, leading to higher protein yields. The use of ARCAs also contributes to enhanced mRNA stability and reduced immunogenicity, further improving the performance and safety profile of synthetic mRNA. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the implementation and optimization of ARCA-based mRNA synthesis in the laboratory and in the development of next-generation mRNA technologies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luciferase Assay System Protocol [promega.com]

- 6. 5 Things to Know About mRNA Capping for Next-Generation Vaccines and Therapies | Scientist.com [app.scientist.com]

- 7. researchgate.net [researchgate.net]

- 8. Mesenchymal stem cell engineering by ARCA analog-capped mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neb.com [neb.com]

- 10. Video: In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]

The Core Mechanism of Anti-Reverse Cap Analogs (ARCA) in Enhancing mRNA Translation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 5' cap structure is a critical determinant of messenger RNA (mRNA) fate in eukaryotic cells, governing its stability, nuclear export, and, most importantly, its translation into protein. For applications in research, therapeutics, and vaccine development, the efficient synthesis of functional, capped mRNA in vitro is paramount. Standard cap analogs, however, suffer from a significant drawback: they can be incorporated in a reverse, non-functional orientation during in vitro transcription, drastically reducing the yield of translatable mRNA. The Anti-Reverse Cap Analog (ARCA) was engineered to overcome this limitation. This technical guide provides a detailed examination of the mechanism of action of ARCA, presenting quantitative data on its performance, detailed experimental protocols, and visual diagrams of the underlying molecular processes and workflows.

Introduction: The Challenge of Cap Orientation

In eukaryotic cells, the 5' end of an mRNA molecule is modified with a 7-methylguanosine (B147621) (m⁷G) cap, linked via a 5'-5' triphosphate bridge to the first nucleotide. This cap structure is essential for the recruitment of the translation initiation machinery.[1][2] The process of synthesizing capped mRNA in the laboratory, known as in vitro transcription (IVT), typically involves a DNA template, an RNA polymerase (like T7), nucleotide triphosphates (NTPs), and a synthetic cap analog such as m⁷GpppG.

A fundamental problem arises with standard cap analogs: the RNA polymerase can initiate transcription from the 3'-OH group of either the m⁷G or the adjacent guanosine. This results in approximately 50% of the mRNA population having the cap incorporated in a reverse orientation.[2][3][4] These reverse-capped transcripts are not efficiently recognized by the cap-binding protein, eukaryotic initiation factor 4E (eIF4E), rendering them untranslatable and effectively halving the functional output of the synthesis reaction.[2][5][]

The ARCA Solution: A Structural Innovation

The Anti-Reverse Cap Analog (ARCA) is a chemically modified dinucleotide designed to prevent reverse incorporation. The key modification is the replacement of the 3'-hydroxyl (OH) group on the 7-methylguanosine (m⁷G) moiety with a methoxy (B1213986) group (–OCH₃).[7][8] This seemingly minor change has a profound impact: since the RNA polymerase requires a free 3'-OH group to initiate transcription and extend the RNA chain, the blocked 3' position on the m⁷G of ARCA ensures that initiation can only occur from the second nucleoside of the analog.[7][9] This forces the cap to be incorporated exclusively in the correct, forward orientation, leading to a population of nearly 100% translatable capped mRNA.[9][10][11]

References

- 1. ARCA Cap: Boost RNA Translation [baseclick.eu]

- 2. benchchem.com [benchchem.com]

- 3. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. What is ARCA [biosyn.com]

- 8. The Evolution of Cap Analogs - Areterna LLC [areterna.com]

- 9. raybiotech.com [raybiotech.com]

- 10. HighYield T7 ARCA mRNA Synthesis Kit, Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]

- 11. cellscript.com [cellscript.com]

The Decisive Advantage: A Technical Guide to ARCA Capping in mRNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of mRNA therapeutics and vaccine development, the integrity and translational efficiency of synthetic messenger RNA are paramount. The 5' cap structure is a critical determinant of mRNA stability, its translation into protein, and its interaction with the host immune system. While standard capping methods have been foundational, the advent of the Anti-Reverse Cap Analog (ARCA) has marked a significant leap forward in optimizing synthetic mRNA performance. This technical guide provides an in-depth analysis of the advantages of using ARCA over standard cap analogs, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

The Challenge of Cap Orientation with Standard Analogs

Standard 7-methylguanosine (B147621) (m7G) cap analogs, such as m7GpppG, present a fundamental challenge during in vitro transcription (IVT). Due to the symmetrical nature of the dinucleotide, RNA polymerase can incorporate the cap analog in two orientations: the correct "forward" orientation (m7GpppG-) and an incorrect "reverse" orientation (Gpppm7G-).[1][2] Transcripts with a reverse-oriented cap are not efficiently recognized by the translation initiation factor eIF4E, rendering them translationally inactive.[1] This results in a heterogeneous population of mRNA molecules, with a significant fraction being non-functional, thereby reducing the overall protein yield from the synthetic mRNA.[2]

ARCA: A Solution for Directional Capping

ARCA is a chemically modified cap analog designed to overcome the issue of reverse incorporation.[3] The key modification is the methylation of the 3'-hydroxyl group of the 7-methylguanosine.[1] This modification blocks the RNA polymerase from initiating transcription from the 3' end of the m7G, ensuring that the cap is incorporated exclusively in the correct, functional orientation.[3] This leads to a more homogeneous population of translationally active mRNA molecules.[4]

Quantitative Comparison: ARCA vs. Standard Cap

The superiority of ARCA over standard cap analogs can be quantified across several key performance metrics.

Table 1: Capping Efficiency

| Cap Analog | Capping Efficiency (%) | Key Characteristics |

| Standard Cap (m7GpppG) | ~70%[5] | Prone to reverse incorporation (~50% of capped transcripts are non-functional)[5]; Requires a high cap-to-GTP ratio, which can lower overall mRNA yield.[5] |

| ARCA | ~80% [6] | Ensures correct orientation, leading to a higher proportion of translationally active mRNA. [4] |

Table 2: Translational Efficiency

| Cap Analog | Relative Protein Expression (vs. Standard Cap) | Notes |

| Standard Cap (m7GpppG) | 1.0 (Baseline) | Lower overall protein yield due to a mixed population of correctly and incorrectly capped mRNA.[2] |

| ARCA | ~2-fold higher [7] | A more uniform population of correctly capped mRNA leads to significantly higher protein expression. [4] |

Table 3: mRNA Stability

| Cap Analog | Effect on mRNA Half-life | Mechanism |

| Standard Cap (m7GpppG) | Baseline | The 5' cap structure provides protection against 5' exonucleases.[4] |

| ARCA | Increased | The correct cap orientation enhances recognition by cap-binding proteins, contributing to greater stability and protection from degradation. [4] |

Reduced Immunogenicity: Evading the Innate Immune Response

The innate immune system has evolved to recognize foreign RNA, such as that from viral infections. A key sensor in this pathway is the RIG-I (Retinoic acid-inducible gene I) receptor, which recognizes 5'-triphosphate RNA, a hallmark of viral RNA.[8] The 5' cap structure of eukaryotic mRNA serves as a "self" signal, preventing activation of this pathway. Inefficiently capped or uncapped mRNA produced during IVT can trigger an innate immune response, leading to the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines, which can suppress translation and cause adverse effects.[9]

By ensuring a higher percentage of correctly capped mRNA, ARCA reduces the presence of uncapped 5'-triphosphate RNA in the final product, thereby mitigating the activation of the RIG-I signaling pathway and leading to lower immunogenicity.[10]

Experimental Protocols

In Vitro Transcription (IVT) with Co-transcriptional Capping

This protocol describes the synthesis of mRNA using either a standard cap analog or ARCA.

Materials:

-

Linearized plasmid DNA template (1 µg) with a T7 promoter

-

T7 RNA Polymerase

-

10X Transcription Buffer

-

NTPs (ATP, CTP, UTP at 10 mM each)

-

GTP (10 mM)

-

Standard Cap Analog (m7GpppG) or ARCA (40 mM)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

Procedure:

-

Thaw all reagents on ice.

-

Assemble the reaction at room temperature in the following order (for a 20 µL reaction):

-

Nuclease-free water: to a final volume of 20 µL

-

10X Transcription Buffer: 2 µL

-

ATP, CTP, UTP (10 mM each): 2 µL each

-

GTP (10 mM): 0.5 µL (for a 4:1 cap:GTP ratio)

-

Cap Analog (40 mM): 4 µL

-

Linearized DNA template: 1 µg

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 2 µL

-

-

Mix gently by pipetting and incubate at 37°C for 2 hours.

-

To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

-

Purify the mRNA using a suitable method (e.g., lithium chloride precipitation or a spin column-based kit).

-

Quantify the mRNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis.

References

- 1. neb.com [neb.com]

- 2. neb-online.de [neb-online.de]

- 3. areterna.com [areterna.com]

- 4. ARCA Cap: Boost RNA Translation [baseclick.eu]

- 5. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]

- 6. file.yzimgs.com [file.yzimgs.com]

- 7. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Mesenchymal stem cell engineering by ARCA analog-capped mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. modRNA synthesis — Galloway Lab Protocols documentation [gallowaylabmit.github.io]

An In-depth Technical Guide to Anti-Reverse Cap Analog (ARCA)

For researchers, scientists, and professionals in drug development, understanding the nuances of mRNA capping is critical for the successful design and implementation of mRNA-based therapeutics and research applications. The Anti-Reverse Cap Analog (ARCA) represents a significant advancement in the in vitro synthesis of functional mRNA. This guide provides a comprehensive overview of the ARCA cap analog, including its structure, chemical properties, and impact on mRNA function, supported by quantitative data and detailed experimental protocols.

The Challenge of In Vitro mRNA Capping

The 5' cap is a crucial modification of eukaryotic mRNA, essential for its stability, nuclear export, and efficient translation into protein. The cap consists of a 7-methylguanosine (B147621) (m7G) nucleotide linked to the first nucleotide of the mRNA chain via a 5'-5' triphosphate bridge. During in vitro transcription (IVT), a cap analog can be co-transcriptionally added to the nascent mRNA transcript.

However, the conventional cap analog, m7GpppG, possesses two hydroxyl groups at the 3' position of both its guanosine (B1672433) residues. This allows the RNA polymerase to initiate transcription from either nucleotide, leading to approximately 50% of the synthesized mRNA having the cap incorporated in a reverse, non-functional orientation. This significantly reduces the yield of translationally active mRNA.

ARCA: A Solution for Directional Capping

To overcome the issue of reverse incorporation, the Anti-Reverse Cap Analog (ARCA) was developed. The key innovation of ARCA is the methylation of the 3'-hydroxyl group of the 7-methylguanosine.[1] This modification prevents the RNA polymerase from initiating transcription from the m7G end, thereby ensuring that the cap analog is incorporated exclusively in the correct, forward orientation.[2][3] This results in a homogenous population of correctly capped mRNA, leading to significantly higher protein expression.[4][5]

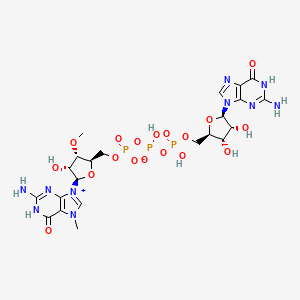

Chemical Structure and Formula

The standard ARCA is 3'-O-Me-m7G(5')ppp(5')G. Its structure is characterized by the 7-methylguanosine linked to a guanosine via a 5'-5' triphosphate bridge, with a methyl group on the 3'-hydroxyl of the 7-methylguanosine.

Chemical Formula: C₂₂H₃₁N₁₀O₁₈P₃[6]

Molecular Weight: 816.46 g/mol [6]

Below is a diagram illustrating the chemical structure of a standard m7GpppG cap analog and an ARCA cap analog, highlighting the key difference.

Caption: Comparison of m7GpppG and ARCA cap analog structures.

Quantitative Analysis of ARCA Performance

The use of ARCA and its derivatives leads to measurable improvements in various aspects of mRNA function. The following tables summarize key quantitative data from published studies.

Table 1: Capping and Translation Efficiency of ARCA and its Analogs

| Cap Analog | Capping Efficiency (%) | Relative Translation Efficiency (vs. m7GpppG) | Reference |

| m7GpppG | 61 - 74.3 | 1.00 | [7][8] |

| ARCA (m₂7,3'-OGpppG) | ~80 | 1.47 - 2.6 | [7][9] |

| m₂7,2'-OGpppG | N/A | 1.59 | |

| bn²m₂7,2'-OGpppG | ~100 | 1.72 | [7] |

| β-S-ARCA D1 | 61 | Higher than ARCA | [10][11] |

| Cap Analog C4 (double-sided m7G) | 51-56 | 2.6 | [8] |

Note: Capping and translation efficiencies can vary depending on the specific in vitro transcription and translation systems used.

Table 2: eIF4E Binding Affinity and Translation Inhibition of Cap Analogs

| Cap Analog | eIF4E Binding Affinity (KAS, µM⁻¹) | Translation Inhibition (IC₅₀, µM) | Reference |

| m7GpppG | ~0.3 (Kd = 334 nM) | N/A | [7] |

| ARCA (m₂7,3'-OGpppG) | Similar to m7GpppG | N/A | [12] |

| m7Gp₄G | 8.9-fold higher than m7GpppG | N/A | [12] |

| m₂7,3'-OGp₄G | Higher than triphosphate counterpart | N/A | [12] |

| bn²m₂7,2'-OGpppG | N/A | 1.7 | [7] |

| β-S-ARCA D1 | 2.3 to 4.5-fold higher than m7GpppG | Potent inhibitor | [13] |

KAS is the association constant; a higher value indicates stronger binding. IC₅₀ is the half-maximal inhibitory concentration.

Table 3: Stability of ARCA-Capped mRNA

| Cap Analog on 5' end | Remaining mRNA after 24h in HEK293 cells (%) | Remaining mRNA after 48h in HEK293 cells (%) | Reference |

| m7GpppG | 67.4 ± 1.4 | 36.8 ± 2.6 | [7] |

| ARCA (m₂7,3'-OGpppG) | 71.7 ± 1.0 | 54.1 ± 1.5 | [7] |

| bn²m₂7,3'-OGpppG | 95.0 ± 3.1 | 76.7 ± 1.0 | [7] |

| bn²m₂7,2'-OGpppG | 85.7 ± 3.0 | 76.5 ± 4.6 | [7] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for key experiments involving ARCA cap analogs.

In Vitro Transcription with ARCA

This protocol describes the co-transcriptional capping of mRNA using ARCA.

Materials:

-

Linearized plasmid DNA template with a T7 promoter

-

T7 RNA Polymerase

-

ARCA solution (e.g., 20 mM)

-

NTP solution mix (ATP, CTP, UTP at 100 mM each)

-

GTP solution (30 mM)

-

Transcription Buffer (10x)

-

Dithiothreitol (DTT, 100 mM)

-

RNase Inhibitor

-

DNase I, RNase-free

-

Nuclease-free water

-

RNA purification kit

Procedure:

-

Thaw all reagents on ice. Keep enzymes on ice.

-

Assemble the transcription reaction at room temperature in the following order to prevent precipitation:

-

Nuclease-free water to a final volume of 20 µL

-

10x Transcription Buffer: 2 µL

-

100 mM DTT: 2 µL

-

100 mM ATP: 1.5 µL

-

100 mM CTP: 1.5 µL

-

100 mM UTP: 1.5 µL

-

30 mM GTP: 1 µL

-

20 mM ARCA: 6 µL (This creates a 4:1 ratio of ARCA to GTP)

-

Linearized DNA template: 1 µg

-

RNase Inhibitor: 0.5 µL

-

T7 RNA Polymerase: 2 µL

-

-

Mix gently by pipetting and spin down briefly.

-

Incubate the reaction at 37°C for 2 hours.

-

To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

-

Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

-

Elute the mRNA in nuclease-free water and determine the concentration and purity using a spectrophotometer.

-

Assess the integrity of the transcript by gel electrophoresis on a denaturing agarose (B213101) gel.

Caption: Experimental workflow for in vitro transcription with ARCA.

In Vitro Translation in Rabbit Reticulocyte Lysate

This protocol outlines the assessment of the translational efficiency of ARCA-capped mRNA.

Materials:

-

ARCA-capped mRNA (and control mRNAs, e.g., m7GpppG-capped and uncapped)

-

Rabbit Reticulocyte Lysate (RRL) system, nuclease-treated

-

Amino acid mixture (minus methionine or leucine, depending on the label)

-

Radioactive amino acid (e.g., ³⁵S-Methionine) or components for a non-radioactive detection method (e.g., luciferase assay)

-

Nuclease-free water

Procedure:

-

Thaw the RRL on ice.

-

For a typical 25 µL reaction, combine the following on ice:

-

RRL: 17.5 µL

-

Amino acid mixture (minus Met): 0.5 µL

-

³⁵S-Methionine: 1 µL

-

Capped mRNA (e.g., 0.5 µg): 1 µL

-

Nuclease-free water to 25 µL

-

-

Mix gently and incubate at 30°C for 60-90 minutes.

-

Stop the reaction by placing it on ice.

-

To analyze the protein product, an aliquot of the reaction can be subjected to SDS-PAGE. The gel is then dried and exposed to X-ray film or a phosphorimager screen to visualize the radiolabeled protein.

-

Alternatively, if a reporter like luciferase was translated, the appropriate substrate can be added, and luminescence measured on a luminometer.

-

Quantify the protein yield and compare the translational efficiency of the ARCA-capped mRNA to the controls.

Caption: Workflow for in vitro translation and analysis.

Signaling Pathways and Logical Relationships

The 5' cap is a central player in the initiation of translation. The following diagram illustrates the canonical cap-dependent translation initiation pathway.

Caption: Cap-dependent translation initiation pathway.

Conclusion

The Anti-Reverse Cap Analog (ARCA) and its derivatives are indispensable tools in the field of mRNA research and therapeutics. By ensuring the correct orientation of the 5' cap during in vitro transcription, ARCA significantly enhances the translational efficiency and stability of synthetic mRNA. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and researchers aiming to optimize their mRNA-based experiments and develop next-generation RNA therapies. As research continues, further modifications to the ARCA structure are likely to yield even more potent and stable mRNA molecules, expanding the horizons of this promising technology.

References

- 1. researchgate.net [researchgate.net]

- 2. Co-transcriptional capping [takarabio.com]

- 3. neb.com [neb.com]

- 4. neb.com [neb.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. m27,3'-OGP3G (ARCA Cap Analog) - Solid, Cap Analogs – Enhance mRNA stability and translation efficiency - Jena Bioscience [jenabioscience.com]

- 7. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Applications of Cap Analogs with Superior Translational Properties | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Synthesis and properties of mRNAs containing the novel "anti-reverse" cap analogs 7-methyl(3'-O-methyl)GpppG and 7-methyl (3'-deoxy)GpppG - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mesenchymal stem cell engineering by ARCA analog-capped mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of mRNA cap analogs containing phosphorothioate substitutions that bind tightly to eIF4E and are resistant to the decapping pyrophosphatase DcpS - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Co-Transcriptional Capping with Anti-Reverse Cap Analog (ARCA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the burgeoning field of mRNA-based therapeutics and vaccines, the integrity and translational efficiency of synthetic mRNA are paramount. A critical determinant of this is the 5' cap structure, a feature essential for mRNA stability, nuclear export, and efficient translation.[1] Co-transcriptional capping, a method that integrates the capping process into the in vitro transcription (IVT) reaction, offers a streamlined approach to producing functional mRNA.[2] This technical guide provides an in-depth exploration of co-transcriptional capping using the Anti-Reverse Cap Analog (ARCA), a significant advancement in mRNA synthesis.

The Challenge of Cap Orientation and the ARCA Solution

During standard co-transcriptional capping with a conventional cap analog like m7GpppG, the RNA polymerase can incorporate the analog in two possible orientations due to the presence of a 3'-hydroxyl group on both guanosine (B1672433) residues.[1] This results in a mixed population of mRNA transcripts, where a substantial portion, often 40-50%, possesses a "reverse" cap with the unmodified guanosine at the 5' terminus.[1] These incorrectly capped mRNAs are not efficiently recognized by the translation initiation factor eIF4E, rendering them translationally inactive.[1][]

To overcome this fundamental limitation, the Anti-Reverse Cap Analog (ARCA) was developed. ARCA is chemically modified, typically by replacing the 3'-hydroxyl group of the 7-methylguanosine (B147621) (m7G) with a methoxy (B1213986) group (3'-O-Me-m7G(5')ppp(5')G).[4] This modification prevents the RNA polymerase from initiating transcription from the m7G end, thereby ensuring that the cap analog is incorporated exclusively in the correct, functional orientation.[4][5] This leads to a homogenous population of correctly capped mRNAs with significantly enhanced translational efficiency compared to those synthesized with standard cap analogs.[6][7]

Mechanism of ARCA in Co-Transcriptional Capping

The co-transcriptional capping process with ARCA is integrated into the in vitro transcription (IVT) reaction. The reaction mixture contains a linearized DNA template with a bacteriophage promoter (e.g., T7, SP6), RNA polymerase, ribonucleoside triphosphates (NTPs), and the ARCA dinucleotide.

Here's a breakdown of the process:

-

Initiation: The RNA polymerase recognizes the promoter on the DNA template and initiates transcription.

-

ARCA Incorporation: Due to the 3'-O-methylation on the m7G of ARCA, the polymerase can only initiate transcription from the unmodified guanosine. This forces the incorporation of ARCA in the correct forward orientation at the 5' end of the nascent mRNA transcript.

-

Elongation: Following the incorporation of ARCA, the RNA polymerase proceeds with the elongation of the mRNA chain by adding the remaining NTPs according to the DNA template.

-

Termination: Transcription terminates when the polymerase reaches a termination signal on the DNA template, resulting in a 5'-capped mRNA molecule.

Below is a Graphviz diagram illustrating the logical relationship between standard cap analogs and ARCA in overcoming the reverse incorporation problem.

Caption: Logical diagram illustrating how ARCA solves the reverse incorporation issue of standard cap analogs.

Quantitative Data Summary

The use of ARCA significantly impacts the efficiency of mRNA capping and subsequent protein expression. The following tables summarize key quantitative data comparing ARCA with other capping methods.

Table 1: Capping Efficiency of Different Methods

| Capping Method | Capping Efficiency (%) | Reference(s) |

| Standard Cap Analog (m7GpppG) | < 60% | [] |

| ARCA | 50 - 80% | [2][] |

| Enzymatic Capping | ~100% | [9] |

| CleanCap® AG | >95% | [2][] |

Table 2: Relative Translational Efficiency Compared to Standard Cap Analog (m7GpppG)

| Cap Analog | Relative Translational Efficiency | Reference(s) |

| m7GpppG (Standard) | 1.00 | [6] |

| m2,7,3'-OGp3G (ARCA) | 1.88 ± 0.40 | [6] |

| m2,7,2'-OGp3G (ARCA variant) | 2.10 ± 0.15 | [6] |

| m2,7,3'-OGp4G (Tetraphosphate ARCA) | 2.42-fold higher | [6] |

| bn2m2,7,2'-OGpppG (Modified ARCA) | 1.72 ± 0.28 | [5] |

Experimental Protocols

Providing robust and reproducible experimental protocols is crucial for researchers. Below is a detailed methodology for a standard co-transcriptional capping experiment using ARCA.

Key Experiment: In Vitro Transcription with Co-transcriptional ARCA Capping

Objective: To synthesize 5'-capped mRNA using ARCA during in vitro transcription.

Materials:

-

Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the sequence of interest (0.5 - 1.0 µg)

-

Nuclease-free water

-

HighYield T7 Reaction Buffer (10X)

-

ATP, CTP, UTP solutions (100 mM each)

-

GTP solution (20 mM and 100 mM)

-

ARCA solution (40 mM)

-

HighYield T7 RNA Polymerase Mix

-

DNase I (RNase-free)

-

Nuclease-free microfuge tubes

Protocol:

-

Thaw Reagents: Thaw all necessary components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.[10][11]

-

Prepare GTP and ARCA Solutions:

-

Set up the Transcription Reaction: Assemble the reaction at room temperature in a nuclease-free tube in the following order. A typical 20 µL reaction is described below. The recommended ratio of ARCA to GTP is 4:1 to achieve approximately 80% capping efficiency.[7][9][10]

| Component | Volume (µL) for 20 µL reaction | Final Concentration |

| Nuclease-free Water | to 20 µL | |

| HighYield T7 Reaction Buffer (10X) | 2 | 1X |

| ATP Solution (100 mM) | 1.5 | 7.5 mM |

| CTP Solution (100 mM) | 1.5 | 7.5 mM |

| UTP Solution (100 mM) | 1.5 | 7.5 mM |

| GTP Solution (20 mM) | 1.5 | 1.5 mM |

| ARCA Solution (40 mM) | 3 | 6 mM |

| Linearized DNA Template (0.5 µg/µL) | 1 | 25 ng/µL |

| HighYield T7 RNA Polymerase Mix | 2 |

-

Incubation: Mix the components thoroughly by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2 hours.[10][11] For transcripts shorter than 300 nucleotides, the incubation time can be extended to 4 hours.[12]

-

DNase Treatment (Optional but Recommended): To remove the DNA template, add 2 µL of DNase I (RNase-free) directly to the transcription reaction and incubate for 15 minutes at 37°C.[11]

-

Purification of mRNA: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a silica-membrane-based purification kit, to remove unincorporated nucleotides, enzymes, and the digested DNA template.

-

Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). The quality and integrity of the mRNA can be assessed by agarose (B213101) gel electrophoresis.

The following Graphviz diagram illustrates the experimental workflow for in vitro transcription with co-transcriptional ARCA capping.

Caption: Experimental workflow for in vitro transcription with co-transcriptional ARCA capping.

Advantages and Disadvantages of ARCA

While ARCA offers a significant improvement over standard cap analogs, it is important for researchers to consider its advantages and disadvantages in the context of their specific applications.

Advantages:

-

Ensures Correct Cap Orientation: The primary advantage of ARCA is the prevention of reverse incorporation, leading to a homogenous population of translationally active mRNA.[4][5]

-

Increased Translational Efficiency: ARCA-capped mRNAs exhibit significantly higher translational efficiency compared to those capped with standard m7GpppG analogs.[6][7]

-

Simplified Workflow: As a co-transcriptional method, it streamlines the mRNA production process compared to post-transcriptional enzymatic capping.[2][]

Disadvantages:

-

Cap-0 Structure: ARCA generates a Cap-0 structure (m7GpppN).[2][] While functional, for applications requiring a Cap-1 structure (m7GpppNm), which can reduce immunogenicity and further enhance translation, an additional enzymatic step with a 2'-O-methyltransferase is required.[2][]

-

Lower Capping Efficiency and Yield Compared to Newer Methods: The capping efficiency of ARCA (50-80%) is lower than that of enzymatic capping (~100%) and newer co-transcriptional methods like CleanCap® (>95%).[2][][9] The need for a high ARCA:GTP ratio can also reduce the overall yield of full-length mRNA transcripts.[13]

-

Competition with GTP: As a dinucleotide, ARCA competes with GTP for incorporation at the 5' end, which can impact reaction efficiency.[14]

Conclusion

Co-transcriptional capping with ARCA represents a pivotal development in the synthesis of functional mRNA for research and therapeutic applications. By ensuring the correct orientation of the 5' cap, ARCA significantly enhances the translational potential of in vitro transcribed mRNA. While newer technologies offering direct synthesis of Cap-1 structures with higher efficiency are now available, ARCA remains a widely used and valuable tool due to its robust performance and well-established protocols. For researchers and drug development professionals, a thorough understanding of the principles, quantitative performance, and experimental considerations of ARCA is essential for the successful design and production of high-quality mRNA.

References

- 1. benchchem.com [benchchem.com]

- 2. Co-transcriptional capping [takarabio.com]

- 4. What is ARCA [biosyn.com]

- 5. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HighYield T7 ARCA mRNA Synthesis Kit, Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]

- 9. neb-online.de [neb-online.de]

- 10. jenabioscience.com [jenabioscience.com]

- 11. neb.com [neb.com]

- 12. apexbt.com [apexbt.com]

- 13. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]

- 14. ARCA | TriLink Customer Portal [shop.trilinkbiotech.com]

A Deep Dive into mRNA 5' Cap Structures: A Technical Guide to Cap 0, Cap 1, and ARCA for Researchers and Drug Development Professionals

December 20, 2025

Abstract

The 5' cap of messenger RNA (mRNA) is a critical determinant of its fate within the cell, profoundly influencing translation efficiency, stability, and immunogenicity. For researchers in the fields of molecular biology, drug development, and vaccinology, a precise understanding of the different cap structures is paramount for the rational design of mRNA-based therapeutics and research tools. This technical guide provides an in-depth comparison of three key 5' cap configurations: Cap 0, Cap 1, and the Anti-Reverse Cap Analog (ARCA). We present a comprehensive overview of their molecular distinctions, biological implications, and the experimental methodologies used for their synthesis and characterization. This document is intended to serve as a valuable resource for scientists seeking to harness the full potential of mRNA technology.

Introduction: The Critical Role of the 5' Cap

Eukaryotic mRNAs are distinguished by a specialized 5' terminal structure known as the cap. This modification consists of a 7-methylguanosine (B147621) (m7G) molecule linked to the first nucleotide of the mRNA chain via an unusual 5'-to-5' triphosphate bridge.[] The cap structure is fundamental for multiple aspects of mRNA metabolism, including:

-

Protection from Exonucleolytic Degradation: The cap shields the mRNA from 5' exonucleases, thereby increasing its stability within the cytoplasm.[]

-

Nuclear Export: The cap is recognized by the cap-binding complex (CBC), which facilitates the transport of mature mRNA from the nucleus to the cytoplasm.

-

Translation Initiation: The cap is a key recognition site for the eukaryotic initiation factor 4E (eIF4E), a crucial component of the eIF4F complex that recruits the ribosomal machinery to the mRNA to initiate protein synthesis.[][3]

-

Self vs. Non-Self Discrimination: The innate immune system has evolved mechanisms to recognize and respond to foreign RNA. The specific nature of the 5' cap plays a pivotal role in distinguishing endogenous ("self") mRNA from foreign or aberrant transcripts.[]

This guide will focus on the structural and functional differences between Cap 0, Cap 1, and the synthetic cap analog, ARCA, providing a technical framework for their application in research and therapeutic development.

Molecular Architecture: Defining Cap 0, Cap 1, and ARCA

The fundamental difference between Cap 0 and Cap 1 lies in a single methylation event on the ribose of the first nucleotide. ARCA, on the other hand, is a synthetically modified cap analog designed to overcome a specific challenge in in vitro transcription.

-

Cap 0 (m7GpppN): This is the foundational cap structure, consisting of a 7-methylguanosine linked to the first nucleotide (N) of the mRNA via a 5'-5' triphosphate bridge.[] While functional for translation initiation, it is recognized as foreign by the innate immune system in higher eukaryotes.[]

-

Cap 1 (m7GpppNm): The Cap 1 structure features an additional methyl group on the 2'-hydroxyl (2'-O) position of the ribose of the first nucleotide (Nm).[] This 2'-O-methylation is a hallmark of endogenous mRNA in higher eukaryotes and is crucial for evading innate immune recognition.[][4]

-

Anti-Reverse Cap Analog (ARCA): ARCA is a chemically modified dinucleotide, 3'-O-Me-m7G(5')ppp(5')G, used for the co-transcriptional capping of mRNA.[5] The key modification is the methylation of the 3'-hydroxyl group of the 7-methylguanosine. This modification prevents the RNA polymerase from incorporating the cap analog in the incorrect, or "reverse," orientation, which would result in an untranslatable mRNA.[5][6] It is important to note that standard ARCA incorporation results in a Cap 0 structure.[7]

The following diagram illustrates the structural differences between these cap types.

Functional Consequences: A Comparative Analysis

The subtle structural differences between Cap 0 and Cap 1 have profound impacts on the biological activity of mRNA. ARCA's primary functional relevance is in the context of in vitro synthesis.

| Feature | Cap 0 | Cap 1 | ARCA (Co-transcriptional) |

| Structure | m7GpppN | m7GpppNm (2'-O-methylated) | 3'-O-Me-m7GpppG (results in Cap 0) |

| Translation Efficiency | Efficient | Higher than Cap 0[] | Results in translatable mRNA, but yield can be lower than enzymatic capping[8] |

| mRNA Stability | Stable | More stable than Cap 0[] | Confers stability similar to Cap 0 |

| Immunogenicity | Immunogenic (recognized by RIG-I)[][9] | Low immunogenicity (evades RIG-I recognition)[][9] | Immunogenic (as it produces Cap 0) |

| Capping Efficiency | ~100% (enzymatic) | ~100% (enzymatic) | 50-80%[7] |

Table 1: Comparative properties of Cap 0, Cap 1, and ARCA-capped mRNA.

Translation Efficiency

Both Cap 0 and Cap 1 structures are recognized by the cap-binding protein eIF4E, initiating cap-dependent translation.[] However, studies have shown that mRNAs with a Cap 1 structure exhibit higher translation efficiency compared to their Cap 0 counterparts.[] The presence of the 2'-O-methylation in Cap 1 is thought to enhance the interaction with translation initiation factors, leading to more robust protein production.[]

ARCA is designed to ensure that the cap is incorporated in the correct orientation during in vitro transcription, thus producing translatable mRNA.[5] However, co-transcriptional capping with ARCA can have a lower overall yield of full-length capped mRNA compared to post-transcriptional enzymatic methods.[8]

mRNA Stability

The 5' cap, in general, protects mRNA from degradation by 5' exonucleases. The additional methylation in the Cap 1 structure further enhances this protective effect, leading to increased mRNA stability and a longer half-life within the cell compared to Cap 0.[]

Immunogenicity

A critical distinction between Cap 0 and Cap 1 lies in their interaction with the innate immune system. The pattern recognition receptor RIG-I (Retinoic Acid-Inducible Gene I) is a key sensor of viral and other non-self RNAs in the cytoplasm.[10] RIG-I recognizes RNA molecules with 5'-triphosphate or Cap 0 structures as foreign, triggering an antiviral signaling cascade that leads to the production of type I interferons.[9][10] This can result in the shutdown of global protein synthesis and an inflammatory response.

The 2'-O-methylation of the Cap 1 structure acts as a molecular signature of "self," preventing recognition by RIG-I and thus allowing the mRNA to evade this innate immune response.[10][11] This makes the Cap 1 structure highly desirable for therapeutic mRNA applications where minimizing immunogenicity is crucial.[] Since ARCA produces a Cap 0 structure, the resulting mRNA is also immunogenic.

Signaling Pathways

Cap-Dependent Translation Initiation

The canonical pathway for the initiation of translation of most eukaryotic mRNAs is cap-dependent. This intricate process is orchestrated by a series of eukaryotic initiation factors (eIFs).

The process begins with the recognition of the 5' cap by eIF4E.[12] eIF4E, along with the scaffolding protein eIF4G and the RNA helicase eIF4A, forms the eIF4F complex.[12] eIF4G also interacts with the poly(A)-binding protein (PABP), which is bound to the 3' poly(A) tail, effectively circularizing the mRNA. This closed-loop formation is thought to enhance translation efficiency. The assembled eIF4F complex then recruits the 43S pre-initiation complex (containing the 40S ribosomal subunit and other initiation factors) to the 5' end of the mRNA.[13] The complex then scans the mRNA in a 5' to 3' direction until it encounters the AUG start codon, at which point the 60S ribosomal subunit joins to form the 80S ribosome, and protein synthesis commences.[13]

Innate Immune Recognition of mRNA Caps

The innate immune system employs pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs). For cytosolic RNA, RIG-I is a primary sensor.

RIG-I specifically recognizes RNAs with a 5'-triphosphate or a Cap 0 structure.[10] Upon binding, RIG-I undergoes a conformational change, leading to its activation. Activated RIG-I then interacts with the mitochondrial antiviral-signaling protein (MAVS), initiating a downstream signaling cascade that involves the kinases TBK1 and IKKε.[14] These kinases phosphorylate the transcription factors IRF3 and IRF7, which then translocate to the nucleus and induce the expression of type I interferons and other pro-inflammatory cytokines.[14] The 2'-O-methylation on the Cap 1 structure sterically hinders the binding of RIG-I, thus preventing the activation of this immune response.[11]

Experimental Protocols

The choice of capping strategy depends on the specific application, desired scale, and required purity of the final mRNA product. Below are detailed methodologies for enzymatic and co-transcriptional capping, as well as for the analysis of capping efficiency.

Enzymatic Capping

Post-transcriptional enzymatic capping offers high efficiency and the ability to generate both Cap 0 and Cap 1 structures. The Vaccinia Capping Enzyme (VCE) is a commonly used enzyme that possesses RNA triphosphatase, guanylyltransferase, and guanine-N7-methyltransferase activities.[15]

This protocol is adapted from New England Biolabs (NEB) product literature for the Vaccinia Capping System (NEB #M2080).[16]

Materials:

-

Purified, uncapped RNA (up to 10 µg)

-

Vaccinia Capping Enzyme (e.g., NEB #M2080)

-

10X Capping Buffer

-

10 mM GTP solution

-

32 mM S-Adenosylmethionine (SAM)

-

Nuclease-free water

Procedure:

-

In a sterile, RNase-free microfuge tube, combine up to 10 µg of uncapped RNA with nuclease-free water to a final volume of 15.0 µl.

-

Denature the RNA by heating at 65°C for 5 minutes.

-

Immediately place the tube on ice for 5 minutes to prevent refolding.

-

Prepare the capping reaction mixture by adding the following components in the specified order at room temperature:

-

Denatured RNA: 15.0 µl

-

10X Capping Buffer: 2.0 µl

-

10 mM GTP: 1.0 µl

-

2 mM SAM (diluted from 32 mM stock): 1.0 µl

-

Vaccinia Capping Enzyme: 1.0 µl

-

Total Volume: 20 µl

-

-

Mix gently by flicking the tube and briefly centrifuge.

-

Incubate the reaction at 37°C for 30 minutes.

-

The resulting Cap 0 mRNA is ready for downstream applications or purification.

This protocol combines the Vaccinia Capping Enzyme with an mRNA Cap 2'-O-Methyltransferase (e.g., NEB #M0366) for the direct synthesis of Cap 1 mRNA.[17]

Materials:

-

Purified, uncapped RNA (up to 10 µg)

-

Vaccinia Capping Enzyme (e.g., NEB #M2080)

-

mRNA Cap 2'-O-Methyltransferase (e.g., NEB #M0366)

-

10X Capping Buffer

-

10 mM GTP solution

-

32 mM S-Adenosylmethionine (SAM)

-

Nuclease-free water

Procedure:

-

Combine up to 10 µg of uncapped RNA with nuclease-free water to a final volume of 14.0 µl in a sterile, RNase-free tube.

-

Denature the RNA at 65°C for 5 minutes, followed by immediate cooling on ice for 5 minutes.

-

Set up the one-step capping reaction by adding the following components in order:

-

Denatured RNA: 14.0 µl

-

10X Capping Buffer: 2.0 µl

-

10 mM GTP: 1.0 µl

-

4 mM SAM (diluted from 32 mM stock): 1.0 µl

-

Vaccinia Capping Enzyme: 1.0 µl

-

mRNA Cap 2'-O-Methyltransferase: 1.0 µl

-

Total Volume: 20 µl

-

-

Mix gently and incubate at 37°C for 60 minutes.

-

The Cap 1 mRNA can then be purified for subsequent use.

Co-transcriptional Capping with ARCA

This method incorporates the cap analog during the in vitro transcription (IVT) reaction.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

10X Transcription Buffer

-

NTP solution (ATP, CTP, UTP)

-

GTP solution

-

ARCA solution

-

Nuclease-free water

Procedure:

-

Set up the in vitro transcription reaction in a sterile, RNase-free tube. A typical 20 µl reaction is as follows:

-

Nuclease-free water: to 20 µl

-

10X Transcription Buffer: 2.0 µl

-

ATP, CTP, UTP (e.g., 100 mM stocks): variable, to a final concentration of 7.5 mM each

-

ARCA (e.g., 100 mM stock): 1.2 µl (for a 4:1 ARCA:GTP ratio)

-

GTP (e.g., 100 mM stock): variable, to a final concentration of 1.5 mM

-

Linearized DNA template: 0.5 - 1 µg

-

T7 RNA Polymerase: 2.0 µl

-

-

Mix gently and incubate at 37°C for 2 hours.

-

Following incubation, the DNA template is typically removed by DNase I treatment.

-

The ARCA-capped (Cap 0) mRNA is then purified.

Analysis of Capping Efficiency by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for determining the capping efficiency and identity of the cap structure.[18] This often involves enzymatic digestion of the mRNA to generate a small 5' fragment that is amenable to LC-MS analysis. RNase H is commonly used for this purpose.[19]

Protocol Outline for RNase H-based LC-MS Analysis:

-

Design and Synthesis of a Targeting Oligonucleotide: A chimeric DNA-RNA oligonucleotide complementary to a region near the 5' end of the mRNA is designed. The DNA portion of the oligo directs RNase H cleavage. The oligo may also be biotinylated for subsequent purification.[19]

-

Annealing: The purified mRNA sample is mixed with the targeting oligonucleotide in an appropriate buffer and heated to denature, then slowly cooled to allow for annealing.[20]

-

RNase H Digestion: RNase H is added to the reaction and incubated to cleave the RNA strand of the RNA:DNA hybrid, releasing a short 5' fragment containing the cap structure.[20]

-

Purification of the 5' Fragment: If a biotinylated oligo was used, the 5' fragment, which remains annealed to the oligo, can be purified using streptavidin-coated magnetic beads.[19]

-

LC-MS Analysis: The purified fragment is then analyzed by reverse-phase ion-pair liquid chromatography coupled to a high-resolution mass spectrometer. The different capped and uncapped species are separated based on their retention times and identified by their precise mass-to-charge ratios.

-

Quantification: The relative abundance of the different species is determined by integrating the peak areas from the chromatogram, allowing for the calculation of capping efficiency.[21]

Conclusion

The choice between Cap 0, Cap 1, and ARCA is a critical decision in the design and synthesis of mRNA for research and therapeutic purposes. While Cap 0 is sufficient for basic in vitro translation studies, the 2'-O-methylated Cap 1 structure is the gold standard for in vivo applications due to its enhanced translation efficiency, greater stability, and, most importantly, its ability to evade the innate immune system. ARCA provides a convenient method for co-transcriptional capping to produce Cap 0 mRNA with a defined orientation. A thorough understanding of the molecular and functional differences between these cap structures, coupled with robust experimental methodologies for their synthesis and analysis, is essential for advancing the field of mRNA technology. This guide provides a foundational resource for scientists to make informed decisions and effectively utilize these powerful molecular tools.

References

- 3. researchgate.net [researchgate.net]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. Quantitative measurement of mRNA cap 0 and cap 1 structures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Co-transcriptional capping [takarabio.com]

- 8. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. RIG-I recognizes metabolite-capped RNAs as signaling ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. KEGG PATHWAY: RIG-I-like receptor signaling pathway - Reference pathway [kegg.jp]

- 15. takarabio.com [takarabio.com]

- 16. neb.com [neb.com]

- 17. neb.com [neb.com]

- 18. lcms.cz [lcms.cz]

- 19. RNase H-based analysis of synthetic mRNA 5′ cap incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. sciex.com [sciex.com]

The Challenge of Co-Transcriptional Capping: An Orientation Problem

An In-Depth Technical Guide to ARCA Cap Analogs for In Vitro Transcription

For researchers, scientists, and drug development professionals venturing into mRNA synthesis, achieving high translational efficiency is paramount. The 5' cap structure of messenger RNA (mRNA) is a critical determinant of its stability and translational competence. This guide provides a comprehensive overview of the Anti-Reverse Cap Analog (ARCA), a key innovation in co-transcriptional capping for in vitro transcription (IVT).

During in vitro transcription, a cap structure can be added to the 5' end of the mRNA transcript as it is being synthesized. This process, known as co-transcriptional capping, utilizes a cap analog, a dinucleotide that mimics the natural 5' cap. The standard cap analog, m7GpppG, however, presents a significant challenge. It has two free 3'-hydroxyl (OH) groups, one on the 7-methylguanosine (B147621) (m7G) and one on the guanosine (B1672433) (G). The RNA polymerase can initiate transcription from either of these hydroxyl groups.[1]

This leads to two possible outcomes:

-

Correct ("Forward") Incorporation : The polymerase extends the RNA chain from the 3'-OH of the guanosine, leaving the m7G moiety at the outermost 5' end. This is the functional orientation recognized by the translation initiation factor eIF4E.[1]

-

Incorrect ("Reverse") Incorporation : The polymerase initiates from the 3'-OH of the m7G. This buries the crucial 7-methylguanosine within the transcript, resulting in a non-functional cap that is not recognized by the translational machinery.[1][2]

With standard cap analogs, this reverse incorporation occurs in up to 50% of the capped transcripts, effectively rendering half of the synthesized mRNA population untranslatable and reducing the overall protein yield.[1][3]

The Solution: Anti-Reverse Cap Analog (ARCA)

To overcome the orientation problem, the Anti-Reverse Cap Analog (ARCA) was developed.[4] ARCA is a chemically modified dinucleotide, specifically 3´-O-Me-m7G(5')ppp(5')G. The defining feature of ARCA is the replacement of the 3'-hydroxyl group on the 7-methylguanosine with a methoxy (B1213986) group (–OCH3).[5][6]

This modification blocks the RNA polymerase from initiating transcription at the m7G end.[2][7] The polymerase is forced to initiate exclusively from the unmodified 3'-OH group of the guanosine, ensuring that 100% of the incorporated caps (B75204) are in the correct, functional orientation.[8][9] This simple but elegant modification leads to a population of synthetic mRNA that is significantly more translationally active.[10][11]

Quantitative Comparison of Capping Methods

The choice of capping strategy directly impacts capping efficiency, overall transcript yield, and the translational potential of the final mRNA product. ARCA provides a significant improvement over standard caps, though newer technologies now offer further enhancements.

| Parameter | Standard Cap (m7GpppG) | ARCA (m7(3'-O-Me)GpppG) | CleanCap® AG | Enzymatic Capping |

| Capping Efficiency | ~80% (but 50% reverse) | ~70-80%[9][12][13][14] | >95%[13][14] | ~100%[6] |

| Functional Capping | ~40% | ~70-80% | >95% | ~100% |

| Translational Output | Baseline (1x) | ~2x higher than standard cap[4][10] | Higher than ARCA[15] | High |

| Typical Yield (20 µL IVT) | Variable, lower than uncapped | 40-60 µg[9][11] | Higher than ARCA (~4 mg/mL vs ~1.5 mg/mL)[13] | High, but requires separate reaction |

| Resulting Cap Structure | Cap-0 | Cap-0[10][16] | Cap-1[13][15] | Cap-0 or Cap-1 (enzyme dependent)[15] |

| Workflow | Co-transcriptional (1 step) | Co-transcriptional (1 step) | Co-transcriptional (1 step) | Post-transcriptional (multi-step)[15] |

| Immunogenicity | Cap-0 may be immunogenic[16] | Cap-0 may be immunogenic[10][16] | Cap-1 reduces immunogenicity[10] | Cap-1 reduces immunogenicity |

Experimental Protocols

Co-transcriptional Capping of mRNA using ARCA

This protocol outlines a standard 20 µL in vitro transcription reaction to produce ARCA-capped RNA. It is based on protocols from various suppliers and should be optimized for the specific DNA template and application.[12][17]

Materials:

-

Linearized DNA template with a T7 promoter (1 µg)

-

Nuclease-free water

-

10X Reaction Buffer

-

ATP, CTP, UTP solutions (e.g., 100 mM)

-

GTP solution (e.g., 100 mM)

-

ARCA solution (e.g., 40 mM)

-

T7 RNA Polymerase Mix

-

DNase I (RNase-free)

-

RNA purification kit or reagents (e.g., LiCl precipitation or column-based)

Methodology:

-

Reaction Setup : Thaw all components on ice. It is critical to assemble the reaction at room temperature to prevent precipitation of the DNA template.[9][11] Combine the following in a nuclease-free tube in the order listed:

| Component | Volume | Final Concentration |

| Nuclease-free Water | to 20 µL | - |

| 10X Reaction Buffer | 2 µL | 1X |

| ATP Solution (100 mM) | 2 µL | 10 mM |

| CTP Solution (100 mM) | 2 µL | 10 mM |

| UTP Solution (100 mM) | 2 µL | 10 mM |

| ARCA (40 mM) | 2 µL | 4 mM |

| GTP (20 mM)* | 1 µL | 1 mM |

| Linearized DNA Template | X µL | 1 µg |

| T7 RNA Polymerase Mix | 2 µL | - |

| Total Volume | 20 µL |

*Note: A 4:1 ratio of ARCA to GTP is recommended to balance capping efficiency with reaction yield.[12][18] Increasing this ratio can enhance capping but will significantly decrease RNA yield.[17]

-

Incubation : Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2 hours. For transcripts shorter than 300 nucleotides, the incubation time can be extended to 4 hours.[17]

-

DNase Treatment : To remove the DNA template, add 1-2 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

-

RNA Purification : Purify the synthesized RNA using a method of choice, such as a column-based purification kit (recommended for high purity) or lithium chloride (LiCl) precipitation.

-

Quantification and Quality Control : Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by running an aliquot on a denaturing agarose (B213101) gel.

Assessing Capping Efficiency

Determining the percentage of capped transcripts is a critical quality control step. A common method involves using a ribozyme that specifically cleaves the mRNA transcript a short distance from the 5' end.[19][20]

Principle:

-

A specifically designed ribozyme anneals to the mRNA downstream of the transcription start site.

-

In the presence of Mg²⁺, the ribozyme cleaves the phosphodiester backbone, releasing a short 5' fragment.

-

This reaction produces a mixture of short 5' fragments (some capped, some uncapped) and a long 3' fragment.

-

The short fragments are purified and analyzed via denaturing polyacrylamide gel electrophoresis (PAGE) or liquid chromatography-mass spectrometry (LC-MS).[20]

-

On a gel, the capped fragment will migrate slower than the uncapped fragment due to its higher molecular weight. The relative intensity of the two bands is used to calculate the capping efficiency.[9][11]

Workflows and Biological Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. areterna.com [areterna.com]

- 3. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Modified Cap Analogs: Synthesis, Biochemical Properties, and mRNA Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is ARCA [biosyn.com]

- 6. neb-online.de [neb-online.de]

- 7. neb.com [neb.com]

- 8. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cambio.co.uk [cambio.co.uk]

- 10. ARCA | TriLink Customer Portal [shop.trilinkbiotech.com]

- 11. file.yzimgs.com [file.yzimgs.com]

- 12. neb.com [neb.com]

- 13. trilinkbiotech.com [trilinkbiotech.com]

- 14. Co-transcriptional capping [takarabio.com]

- 15. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]

- 16. 5 Things to Know About mRNA Capping for Next-Generation Vaccines and Therapies | Scientist.com [app.scientist.com]

- 17. apexbt.com [apexbt.com]

- 18. alkyne-phosphoramidite-5-terminal.com [alkyne-phosphoramidite-5-terminal.com]

- 19. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Role of 3'-O-Methylation in ARCA Function: A Dual Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acronym "ARCA" presents a critical ambiguity in biomedical research, referring to two distinct and important concepts. On one hand, in the field of molecular biology and therapeutics, ARCA stands for Anti-Reverse Cap Analog , a chemically modified molecule crucial for the in vitro synthesis of functional messenger RNA (mRNA). The defining feature of this molecule is a 3'-O-methylation , which dictates its function. On the other hand, in neurology and genetics, ARCA denotes Autosomal Recessive Cerebellar Ataxia , a heterogeneous group of neurodegenerative disorders. This guide provides an in-depth technical exploration of both contexts, clarifying the role of 3'-O-methylation in the function of the Anti-Reverse Cap Analog and delving into the broader role of epigenetic methylation in the pathophysiology of Autosomal Recessive Cerebellar Ataxias.

Part 1: The Role of 3'-O-Methylation in Anti-Reverse Cap Analog (ARCA) Function

The development of mRNA-based therapeutics and vaccines relies on the efficient production of synthetic mRNA that can be readily translated into protein by the cellular machinery. A key feature of eukaryotic mRNA is the 5' cap, a 7-methylguanosine (B147621) (m7G) nucleotide linked to the first nucleotide of the mRNA chain via a 5'-5' triphosphate bridge. This cap is essential for mRNA stability, nuclear export, and the initiation of translation.

Mechanism of Co-transcriptional Capping and the Problem of Reverse Incorporation

During in vitro transcription (IVT), a cap structure can be added co-transcriptionally by including a cap analog in the reaction mixture. Standard cap analogs, like m7GpppG, have free 3'-hydroxyl groups on both the m7G and the guanosine (B1672433) moieties. The RNA polymerase can initiate transcription from either of these hydroxyl groups. This leads to approximately half of the synthesized mRNA having the cap incorporated in a reverse orientation (Gpppm7G-RNA), rendering it untranslatable.

The Function of 3'-O-Methylation in ARCA

The Anti-Reverse Cap Analog (ARCA) was designed to overcome this issue. ARCA is a dinucleotide cap analog, m7,3'-O-meGpppG, which has a methyl group at the 3'-hydroxyl position of the 7-methylguanosine. This 3'-O-methylation blocks the 3'-hydroxyl group, preventing the RNA polymerase from initiating transcription from the m7G end.[1][2][3] Consequently, transcription can only initiate from the 3'-hydroxyl of the guanosine, ensuring that 100% of the capped mRNA molecules have the cap in the correct, functional orientation.[4][5] This leads to a significant increase in the translational efficiency of the resulting mRNA population.[5]

Quantitative Data Presentation

The use of ARCA and other modified cap analogs significantly impacts the efficiency of mRNA capping and subsequent protein expression. The following table summarizes key quantitative data comparing different capping strategies.

| Capping Method/Analog | Capping Efficiency | Relative Translation Efficiency (compared to m7GpppG) | Key Features |

| Standard m7GpppG | ~80% (with ~50% in correct orientation) | 1.0 | Prone to reverse incorporation. |

| ARCA (m7,3'-O-meGpppG) | 50-80% | ~1.6 - 2.0 | 3'-O-methylation prevents reverse incorporation.[4][6] |

| CleanCap® AG | >95% | Significantly higher than ARCA | Trinucleotide cap analog; co-transcriptionally produces a Cap1 structure.[6][7][8] |

| Post-transcriptional (Enzymatic) | ~100% | High | Multi-step enzymatic process.[1] |

Experimental Protocols

Protocol for In Vitro Transcription using ARCA

This protocol provides a general guideline for the synthesis of ARCA-capped mRNA using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

Nuclease-free water

-

10x Transcription Buffer

-

ARCA (m7,3'-O-meGpppG)

-

rNTP solution (ATP, CTP, UTP)

-

rGTP solution

-

RNase Inhibitor

-

DNase I, RNase-free

-

RNA purification kit (e.g., spin column-based)

Procedure:

-

Reaction Setup: Thaw all components on ice. Assemble the transcription reaction at room temperature in the following order:

-

Nuclease-free water to a final volume of 20 µL

-

10x Transcription Buffer: 2 µL

-

ARCA (e.g., 30 mM stock): 2 µL

-

rATP, rCTP, rUTP (e.g., 25 mM each): 2 µL of each

-

rGTP (e.g., 5 mM stock): 2 µL (Note: A 4:1 ratio of ARCA to GTP is common)[2]

-

Linearized DNA template (0.5-1.0 µg): X µL

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 2 µL

-

-

Incubation: Mix gently by pipetting and incubate at 37°C for 2 hours.

-

DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture. Mix and incubate at 37°C for 15 minutes to digest the DNA template.

-

Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

-

Quantification and Quality Control: Determine the concentration of the mRNA using a spectrophotometer. Assess the integrity of the transcript by denaturing agarose (B213101) gel electrophoresis.

Mandatory Visualization

Caption: Mechanism of ARCA in co-transcriptional capping.

Part 2: The Role of Epigenetic Methylation in Autosomal Recessive Cerebellar Ataxia (ARCA)

While 3'-O-methylation of the mRNA cap has no known direct role in the pathophysiology of Autosomal Recessive Cerebellar Ataxias (ARCAs), other forms of methylation, specifically the epigenetic modifications of DNA and histone proteins, are increasingly recognized as significant contributors to cerebellar development, function, and the progression of neurodegenerative diseases, including ataxias.

Overview of Epigenetic Methylation in the Cerebellum

The cerebellum is crucial for motor control, coordination, and cognitive functions. Its development and the maintenance of its intricate neuronal circuitry are tightly regulated by gene expression programs. Epigenetic mechanisms provide a layer of control over these programs.

-

DNA Methylation: This process involves the addition of a methyl group to the cytosine base of DNA, typically at CpG dinucleotides. DNA methylation in gene promoter regions is generally associated with transcriptional repression.[9] Studies have shown that the cerebellum has a distinct DNA methylation landscape compared to other brain regions, suggesting a role for this modification in establishing cerebellar-specific gene expression patterns.[10] Aberrant DNA methylation has been implicated in several neurodegenerative disorders. For instance, in Friedreich's ataxia, an ARCA, hypermethylation of the FXN gene is associated with the GAA repeat expansion and leads to gene silencing.[9][11]

-

Histone Methylation: Histones are proteins that package DNA into chromatin. Post-translational modifications of histones, including methylation of lysine (B10760008) and arginine residues, can either activate or repress gene transcription depending on the specific site and the degree of methylation (mono-, di-, or tri-methylation).[12] For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is associated with active gene promoters, while trimethylation at lysine 27 (H3K27me3) is a hallmark of gene repression.[11][12] Dysregulation of histone methylation has been linked to various neurodegenerative diseases, including ataxias, by altering the expression of genes critical for neuronal survival and function.[12][13][14]

Epigenetic Modifications in ARCAs and Related Disorders

While research into the specific epigenetic landscape of all forms of ARCA is ongoing, studies on related ataxias provide valuable insights.

-